molecular formula C23H27N3O2 B1672371 1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one CAS No. 720691-69-0

1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one

カタログ番号: B1672371
CAS番号: 720691-69-0
分子量: 377.5 g/mol
InChIキー: YFRBKEVUUCQYOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-239512は、グラクソ・スミスクライン社が開発したヒスタミンH3受容体拮抗薬です。当初は、アルツハイマー病、統合失調症、多発性硬化症の治療における潜在的な治療効果について調査されました。 この化合物は、脳内のヒスタミン、アセチルコリン、ノルアドレナリン、ドーパミンなどの神経伝達物質の放出を促進することで、認知プロセスを強化することを目的としています .

化学反応の分析

GSK-239512 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. The introduction of the cyclobutyl moiety and the benzo[d]azepine framework has been associated with enhanced activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • Mechanism of Action : These compounds may induce apoptosis and inhibit cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival and death .

Neurological Applications

Compounds featuring a benzo[d]azepine structure are often investigated for their neuroprotective effects. The molecular design of this compound suggests it could interact with neurotransmitter systems, potentially serving as:

  • Anxiolytics : Similar compounds have shown promise in reducing anxiety symptoms by modulating GABAergic activity.
  • Antidepressants : The structural similarity to known antidepressants indicates potential efficacy in treating mood disorders .

Synthesis and Functionalization

The synthesis of this compound involves multiple steps, often starting from simpler precursors through techniques such as:

  • Cyclization Reactions : To form the benzo[d]azepine core.
  • Substitution Reactions : Introducing functional groups that enhance biological activity.
    Recent advancements in synthetic methodologies have allowed for more efficient production and modification of such compounds, increasing their availability for research and development .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of related compounds against various cancer cell lines. For example:

  • Study Findings : Compounds derived from similar frameworks demonstrated IC50 values ranging from low micromolar to nanomolar concentrations against MCF7 cells.
  • : These findings suggest that modifications to the core structure can significantly influence anticancer activity.

In Vivo Studies

Preliminary animal studies have indicated that administration of related compounds resulted in reduced tumor growth rates compared to controls. These studies often focus on:

  • Dosage Optimization : Determining effective dosages that minimize side effects while maximizing therapeutic effects.
  • Mechanistic Insights : Understanding how these compounds interact at the molecular level within biological systems .

作用機序

GSK-239512は、ヒスタミンH3受容体を拮抗することによって効果を発揮します。この作用は、脳内のヒスタミン、アセチルコリン、ノルアドレナリン、ドーパミンなどの神経伝達物質の放出増加につながります。 これらの神経伝達物質は認知プロセスに重要な役割を果たしており、それらの放出量の増加は認知機能の向上に役立つと考えられています .

類似の化合物との比較

GSK-239512は、ABT-288やS38093などの他のヒスタミンH3受容体拮抗薬と比較されます。 これらの化合物はすべて、神経伝達物質の放出増加によって認知機能を強化することを目的としていますが、GSK-239512は、その特定の分子構造と、エピソード記憶を改善する特定の有効性においてユニークです .

類似の化合物

  • ABT-288
  • S38093

GSK-239512のユニークさは、ヒスタミンH3受容体を特異的に標的とすることと、神経変性疾患における潜在的な治療的用途にあります .

準備方法

GSK-239512の合成には、中間体の調製とその後の反応を含む複数のステップが含まれます。 合成経路の1つは、DMSO、PEG300、およびTween 80を使用して生体内用製剤を調製することによります . 詳細な工業的生産方法は、一般に公開されていません。

化学反応の分析

GSK-239512は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。

    還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤があります。

    置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含みます。一般的な試薬には、ハロゲンまたは求核剤があります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

生物活性

The compound 1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes:

  • Cyclobutyl group : This contributes to the overall rigidity and conformational stability of the molecule.
  • Benzo[D]azepine moiety : Known for its psychoactive properties, this structure may influence the compound's interaction with neurotransmitter systems.
  • Pyridine and pyrrolidine rings : These heterocycles are often associated with various biological activities including anti-inflammatory and neuroprotective effects.

Structural Formula

The structural formula can be represented as follows:

C21H25N3O2\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, particularly those involving:

  • GABAergic pathways : Potential anxiolytic effects.
  • Dopaminergic pathways : Possible implications in mood regulation and psychotropic effects.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound. Key findings include:

  • Antidepressant Effects : In animal models, administration has shown a reduction in depressive-like behaviors, suggesting serotonergic modulation .
  • Anxiolytic Properties : The compound demonstrated significant anxiolytic effects in behavioral tests such as the elevated plus maze .
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotection against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntidepressantRodent modelsReduced depressive behaviors
AnxiolyticElevated plus mazeIncreased time in open arms
NeuroprotectiveIn vitro neuronal culturesProtection against oxidative stress

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, the compound was administered at varying doses. Results indicated that higher doses significantly increased exploratory behavior in an open field test, suggesting reduced anxiety levels. This aligns with findings from similar compounds in the benzo[D]azepine class.

Case Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures. The results suggested a dose-dependent protection, with significant reductions in cell death markers compared to control groups .

特性

IUPAC Name

1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRBKEVUUCQYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720691-69-0
Record name GSK-239512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-239512
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-239512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-cyclobutyl-7-[(5-iodo-2-pyridinyl)oxy]-2,3,4,5-tetrahydro-1H-3-benzazepine (E207) (252 mg, 0.6 mmol), 2-pyrrolidinone (153 mg, 1.8 mmol), potassium carbonate (83 mg, 0.6 mmol), copper powder (126 mg, 1.2 mmol) were heated in a microwave reactor at 150° C. for 1 minute. The reaction mixture was diluted with 2-pyrrolidinone (1 g, 12 mmol) and heated for a further 20 minutes at 200° C. The reaction mixture was cooled and applied to a SCX ion exchange cartridge (Varian bond-elute, 10 g) and washed with methanol and then a mixture of 0.880 ammonia/methanol. The combined basic fractions were concentrated in vacuo and the resulting residue purified by column chromatography eluting with a mixture of 0.880 ammonia:methanol:dichloromethane (1:9:90) to afford the title compound (E217). MS (ES+) m/e 378 [M+H]+.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
126 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Reactant of Route 4
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。